![molecular formula C9H13NO B14684996 9-Azabicyclo[6.2.0]dec-6-en-10-one CAS No. 24571-99-1](/img/structure/B14684996.png)
9-Azabicyclo[6.2.0]dec-6-en-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[620]dec-6-en-10-one is an organic compound with the molecular formula C9H13NO It is a bicyclic structure containing a nitrogen atom, which makes it part of the azabicyclo family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.2.0]dec-6-en-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Azabicyclo[6.2.0]dec-6-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
9-Azabicyclo[6.2.0]dec-6-en-10-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 9-Azabicyclo[6.2.0]dec-6-en-10-one exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Azabicyclo[6.2.0]decan-10-one: A similar compound with a saturated bicyclic structure.
9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
9-Azabicyclo[6.2.0]dec-6-en-10-one is unique due to its unsaturated bicyclic structure, which imparts different chemical and physical properties compared to its saturated and methylated counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
24571-99-1 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
9-azabicyclo[6.2.0]dec-6-en-10-one |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h4,6-8H,1-3,5H2,(H,10,11) |
Clave InChI |
XXGOAOFWGUZOGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C=CC1)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

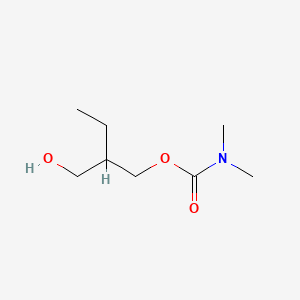
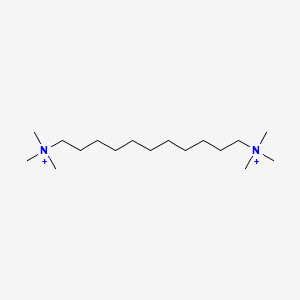
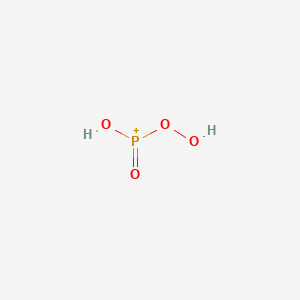
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)

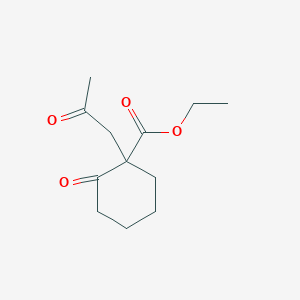
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
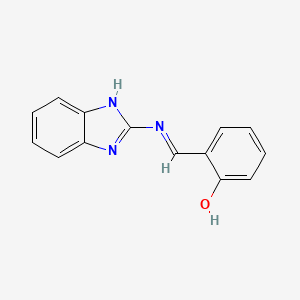


![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
